molecular formula C16H20BrN5O3 B587269 N-tert-Butyloxycarbonyl Hydroxy Brimonidine CAS No. 1391053-57-8

N-tert-Butyloxycarbonyl Hydroxy Brimonidine

Cat. No. B587269
CAS RN: 1391053-57-8
M. Wt: 410.272
InChI Key: OCUSQJMPUJGPKB-UHFFFAOYSA-N
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Description

“N-tert-Butyloxycarbonyl Hydroxy Brimonidine” is a chemical compound with the molecular formula C16H20BrN5O3 and a molecular weight of 410.3 . Its chemical name is Tert-Butyl (2- (3- (5-bromoquinoxalin-6-yl)ureido)ethyl)carbamate .


Synthesis Analysis

The synthesis of “N-tert-Butyloxycarbonyl Hydroxy Brimonidine” involves the use of oxalyl chloride in methanol for the selective deprotection of the N-Boc group . This method has been applied to a structurally diverse set of compounds, including aliphatic, aromatic, and heterocyclic substrates .


Molecular Structure Analysis

The molecular structure of “N-tert-Butyloxycarbonyl Hydroxy Brimonidine” can be represented by the SMILES notation: BrC (C (N=CC=N1)=C1C=C2)=C2NC (NCCNC (OC © ©C)=O)=O . The InChI representation is: InChI=1S/C12H12BrN3OS/c1-7 (2)17-12 (18)16-8-3-4-9-11 (10 (8)13)15-6-5-14-9/h3-7H,1-2H3, (H,16,18) .


Chemical Reactions Analysis

The chemical reactions involving “N-tert-Butyloxycarbonyl Hydroxy Brimonidine” primarily involve the deprotection of the N-Boc group . This process takes place under room temperature conditions for 1–4 hours with yields up to 90% .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-tert-Butyloxycarbonyl Hydroxy Brimonidine” include a molecular formula of C16H20BrN5O3 and a molecular weight of 410.3 .

Scientific Research Applications

Selective Deprotection in Organic Synthesis

The N-tert-Butyloxycarbonyl (N-Boc) group is widely used in organic synthesis to protect amino groups during reaction sequences. A mild method for the selective deprotection of the N-Boc group using oxalyl chloride has been reported, which is applicable to a structurally diverse set of compounds, including aliphatic, aromatic, and heterocyclic substrates . This method operates under room temperature conditions and can achieve yields up to 90%, making it highly efficient and practical for complex organic syntheses.

Medicinal Chemistry: Dual Inhibitor Synthesis

In medicinal chemistry, the N-Boc group plays a crucial role in the synthesis of hybrid compounds with potential therapeutic effects. For instance, the mild deprotection method mentioned above has been applied to a novel dual inhibitor of IDO1 and DNA Pol gamma, showcasing the group’s utility in the development of new drugs .

Alkaloid Natural Product Synthesis

Functionalized heteroarenes with protected N-functionality are common in the synthesis of alkaloid natural products. The N-Boc group is frequently used to reduce the nucleophilicity of sp²-hybridized nitrogen, facilitating the synthesis of complex natural products found in pharmaceuticals .

Material Science: Functionalized Heteroarenes

In material science, the N-Boc group is employed to protect functionalized heteroarenes, which are integral to the development of new materials. This protection strategy is essential for controlling the reactivity of these compounds during the material synthesis process .

Peptide Synthesis

The N-Boc group is a classical protecting group for amino acids in peptide synthesis. Its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis makes it a preferred choice for the protection of amino groups during the synthesis of peptides .

Selective Bond Formation

The N-Boc group’s ability to be selectively removed allows chemists to form specific bonds of interest while minimizing competing reactions. This selectivity is crucial in synthetic transformations that require precise control over the reaction pathway .

Method Development for Amide Transformation

The study of N-Boc deprotection using oxalyl chloride is expected to serve as a model for subsequent method development for the direct transformation of N-Boc protected amines into amides. This could have broad implications for the synthesis of amide-based compounds in various fields of chemistry .

Advanced Organic Methodologies

The N-Boc group’s deprotection strategies have evolved to include catalyst-free water-based methods and microwave-assisted techniques. These advancements contribute to the development of more sustainable and efficient methodologies in organic chemistry .

Mechanism of Action

While the specific mechanism of action for “N-tert-Butyloxycarbonyl Hydroxy Brimonidine” is not mentioned in the search results, brimonidine, a related compound, is known to be an alpha-2 adrenergic agonist used to treat glaucoma and ocular hypertension, as well as facial erythema in rosacea .

properties

IUPAC Name

tert-butyl N-[2-[(5-bromoquinoxalin-6-yl)carbamoylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN5O3/c1-16(2,3)25-15(24)21-9-8-20-14(23)22-10-4-5-11-13(12(10)17)19-7-6-18-11/h4-7H,8-9H2,1-3H3,(H,21,24)(H2,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUSQJMPUJGPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)NC1=C(C2=NC=CN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butyloxycarbonyl Hydroxy Brimonidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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